molecular formula C20H13FN2O3 B5669633 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide

Cat. No.: B5669633
M. Wt: 348.3 g/mol
InChI Key: YKAGLLQPIHHRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide is a benzamide derivative characterized by a benzoxazole ring fused to a hydroxyphenyl group and a 4-fluorobenzamide substituent. This compound is structurally distinct from other benzamide derivatives due to the combination of a hydroxyl group at the 3-position of the phenyl ring and the benzoxazole heterocycle, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-15(17(24)11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAGLLQPIHHRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide

  • Structural Differences : Replaces the 4-fluorobenzamide group with a 3,4,5-trimethoxybenzamide moiety.
  • Pharmacological Relevance : Methoxy substituents are often associated with improved metabolic stability but may alter receptor selectivity compared to halogenated analogs .

N-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

  • Structural Differences : Features dimethyl substitutions on the benzoxazole ring.
  • Synthetic Considerations : Dimethyl groups could complicate regioselective synthesis compared to the unsubstituted benzoxazole in the target compound .

4-(3-Bromophenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide (11k)

  • Structural Differences: Contains a bromophenoxy group and a piperazine-linked side chain instead of benzoxazole.
  • Impact on Properties : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in receptor interactions. The piperazine moiety introduces basicity, affecting solubility and blood-brain barrier penetration.
  • Biological Activity : Demonstrated κ-opioid receptor antagonism in [35S]GTPγS binding assays, suggesting structural flexibility in targeting opioid receptors compared to benzoxazole-based analogs .

Physicochemical Properties

Melting Points and Solubility

  • The target compound’s melting point is expected to be lower than brominated analogs (e.g., 11k, mp 106–109°C) due to fluorine’s smaller atomic radius and reduced intermolecular forces.
  • The hydroxyl group at the 3-position may improve aqueous solubility compared to methoxy or alkyl-substituted derivatives (e.g., 11e with mp 165°C) .

Spectroscopic Data

  • 1H NMR: The hydroxyl proton (~6.4–6.6 ppm) and fluorine-substituted aromatic protons (~7.7–8.0 ppm) are key diagnostic signals. Comparable shifts are observed in analogs like 11k (δ 7.78 ppm for fluorobenzamide protons) .
  • MS (ESI) : Molecular ion peaks for benzoxazole derivatives typically appear in the range of 400–600 m/z (e.g., 11k: 552.5 [M+H]+) .

κ-Opioid Receptor Antagonism

  • Analogs like 11a–q (Table 3 in ) exhibit potent κ-opioid receptor antagonism, with IC50 values in the nanomolar range. The target compound’s benzoxazole ring may modulate receptor selectivity compared to piperazine-containing derivatives (e.g., 10a–b), which showed reduced potency .

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

  • N-phenylbenzamides such as compound 4 () inhibit mPTP via calcium retention capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.